molecular formula C21H32ClN3O4 B1680569 Revexepride CAS No. 219984-49-3

Revexepride

Katalognummer B1680569
CAS-Nummer: 219984-49-3
Molekulargewicht: 425.9 g/mol
InChI-Schlüssel: FOUUNSGQVBGYQM-SUMWQHHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Revexepride is a highly selective 5-HT4 receptor agonist . It is also a potential inducer of the CYP3A4 enzyme . It is used for the treatment of gastroesophageal reflux disease . The CAS number for Revexepride is 219984-49-3 .


Synthesis Analysis

The human CYP isoenzymes are involved in the metabolism of revexepride, which is mainly metabolized in vitro in humans by CYP3A4 (99.9%) with a minor contribution of CYP2D6 (0.1%) .


Molecular Structure Analysis

The molecular formula of Revexepride is C21H32ClN3O4 .


Chemical Reactions Analysis

Revexepride exhibits direct inhibition of human CYP3A4 in vitro . The mean revexepride renal clearance was 8.6 L/h, which was slightly higher than the typical glomerular filtration rate in healthy individuals .


Physical And Chemical Properties Analysis

Revexepride has rapid and moderate-to-good oral absorption . Excretion of radioactivity was completed with significant amounts in feces and urine . Renal clearance slightly exceeded the typical glomerular filtration rate, suggesting the involvement of active transportation in the renal tubules .

Wissenschaftliche Forschungsanwendungen

Gastroparesis Treatment

Revexepride, identified as a 5-hydroxytryptamine (serotonin) receptor (5-HT4R) agonist, has been explored for its efficacy in treating gastroparesis. Gastroparesis is a chronic gastric disorder characterized by delayed gastric emptying without any mechanical obstruction. The symptoms include postprandial fullness, early satiety, bloating, nausea, vomiting, and abdominal pain. In a phase II clinical trial, the impact of revexepride on gastrointestinal symptoms and gastric emptying rate was assessed in participants with symptoms suggestive of gastroparesis (Tack et al., 2016).

Gastroesophageal Reflux Disease (GERD)

Revexepride has been studied for its potential in treating patients with gastroesophageal reflux disease (GERD) who continue to experience symptoms despite treatment with proton pump inhibitors (PPIs). The drug was examined for its prokinetic properties, stimulating gastrointestinal motility, which could be beneficial for patients with underlying dysmotility. This approach aimed at targeting gastric motor dysfunction in addition to acid inhibition (Tack et al., 2014).

Pharmacokinetics and Excretion

Studies have also focused on the pharmacokinetics, absorption, and excretion pathways of revexepride. For example, a Phase I study using a microtracer approach with accelerator mass spectrometry evaluated these aspects in healthy individuals. The study found that revexepride had rapid and moderate-to-good oral absorption, with significant amounts excreted in feces and urine. The renal clearance of revexepride was slightly higher than the typical glomerular filtration rate, suggesting the involvement of active transportation in the renal tubules (Flach et al., 2016).

Interaction with Other Medications

Another aspect of revexepride's application is its interaction with other medications. A phase 1 study evaluated the effect of co-administration of omeprazole (a proton pump inhibitor) on the pharmacokinetics of revexepride. This study aimed to prepare for a proof-of-concept evaluation of revexepride added to proton pump inhibitor treatment. It found that the pharmacokinetic parameters of revexepride were similar with or without omeprazole co-administration, indicating no significant pharmacokinetic interaction between these drugs (Pierce et al., 2015).

Safety And Hazards

No safety signals were identified in a Phase I study that evaluated the pharmacokinetics and excretion pathways of Revexepride in healthy individuals .

Eigenschaften

IUPAC Name

4-amino-5-chloro-N-[[(3S,4S)-3-hydroxy-1-(3-methoxypropyl)piperidin-4-yl]methyl]-2,2-dimethyl-3H-1-benzofuran-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32ClN3O4/c1-21(2)10-15-18(23)16(22)9-14(19(15)29-21)20(27)24-11-13-5-7-25(12-17(13)26)6-4-8-28-3/h9,13,17,26H,4-8,10-12,23H2,1-3H3,(H,24,27)/t13-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUUNSGQVBGYQM-SUMWQHHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NCC3CCN(CC3O)CCCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NC[C@@H]3CCN(C[C@H]3O)CCCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176429
Record name Revexepride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Revexepride

CAS RN

219984-49-3
Record name Revexepride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219984493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Revexepride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REVEXEPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C63R2Y02M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Revexepride
Reactant of Route 2
Reactant of Route 2
Revexepride
Reactant of Route 3
Revexepride
Reactant of Route 4
Revexepride
Reactant of Route 5
Reactant of Route 5
Revexepride
Reactant of Route 6
Revexepride

Citations

For This Compound
90
Citations
J Tack, A Rotondo, A Meulemans… - …, 2016 - Wiley Online Library
… Revexepride is a very selective and potent 5-HT 4 R agonist that stimulates gastrointestinal (… , revexepride has virtually no affinity for other receptors. In animal models, revexepride …
Number of citations: 40 onlinelibrary.wiley.com
J Tack, F Zerbib, K Blondeau… - …, 2015 - Wiley Online Library
… -group study of revexepride in patients who … revexepride on parameters derived from pH/multichannel intraluminal impedance monitoring (pH/impedance); (ii) the effect of revexepride …
Number of citations: 21 onlinelibrary.wiley.com
NJ Shaheen, J Adler, S Dedrie… - Alimentary …, 2015 - Wiley Online Library
… Revexepride has been developed as an add-on therapy to … The aim of this study was to evaluate the effect of revexepride … safety and tolerability of revexepride in the target population. …
Number of citations: 21 onlinelibrary.wiley.com
S Flach, M Croft, J Ding, R Budhram… - Drug Design …, 2016 - Taylor & Francis
… This study demonstrated that revexepride had rapid and moderate-to-good oral absorption. Excretion of radioactivity was completed with significant amounts in feces and urine. Renal …
Number of citations: 5 www.tandfonline.com
D Pierce, M Corcoran, M Velinova… - Drug Design …, 2015 - Taylor & Francis
… 4 receptor agonist revexepride (SSP-… revexepride pharmacokinetics were affected by co-administration of omeprazole, in preparation for a proof-of-concept evaluation of revexepride …
Number of citations: 6 www.tandfonline.com
MR Ingrosso, M Camilleri, J Tack, G Ianiro, CJ Black… - Gastroenterology, 2022 - Elsevier
… After direct and indirect comparison, domperidone was superior to ABT-229 and revexepride, and oral metoclopramide was superior to revexepride (Supplementary Table 7). Given the …
Number of citations: 13 www.sciencedirect.com
N Goelen, M Jones, IH Huang… - United European …, 2023 - Wiley Online Library
Background Gastroparesis and functional dyspepsia are disorders characterized by upper gastrointestinal symptoms and multifaceted etiologies. One of the main therapeutic …
Number of citations: 4 onlinelibrary.wiley.com
PJ Pasricha, W Snape - Gastroenterology, 2016 - gastrojournal.org
… Similarly, 5-HT4 receptor agonists such as mosapride and revexepride so far have failed to improve typical symptoms of gastroparesis. 17, 18 Thus, there is a growing sense that “…
Number of citations: 8 www.gastrojournal.org
CM Navas, NK Patel, BE Lacy - Digestive diseases and sciences, 2017 - Springer
… suggestive of gastroparesis (n = 80) treated with revexepride (0.02, 0.1, or 0.5 mg oral TID) … further studies will be carried out as there are no current clinical trials listed for revexepride. …
Number of citations: 61 link.springer.com
L Hillman, R Yadlapati, AJ Thuluvath… - Diseases of the …, 2017 - ncbi.nlm.nih.gov
Up to 40% of patients report persistent gastroesophageal reflux disease (GERD) symptoms despite proton pump inhibitor (PPI) therapy. This review outlines the evidence for medical …
Number of citations: 76 www.ncbi.nlm.nih.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.